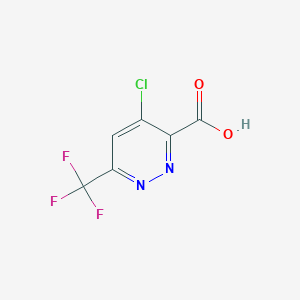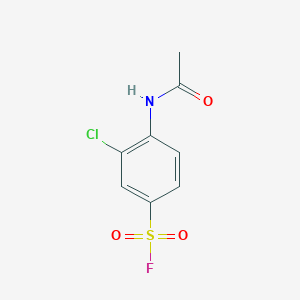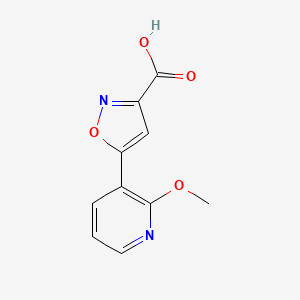
5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of an isoxazole ring fused with a pyridine ring, which is further substituted with a methoxy group. It is primarily used in research settings and is not intended for human use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed . These methods often employ eco-friendly reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid may involve bulk custom synthesis. This process typically includes the procurement of raw materials, followed by a series of chemical reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring and is used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABAA receptor agonist.
Ibotenic Acid: A neurotoxin that acts as an agonist of glutamate receptors.
Parecoxib: A COX-2 inhibitor used as an anti-inflammatory agent.
Leflunomide: An immunosuppressant used in the treatment of rheumatoid arthritis.
Uniqueness
5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other isoxazole derivatives, this compound features a methoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets .
属性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
5-(2-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-15-9-6(3-2-4-11-9)8-5-7(10(13)14)12-16-8/h2-5H,1H3,(H,13,14) |
InChI 键 |
OCCNFVYYLNINMS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)C2=CC(=NO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)


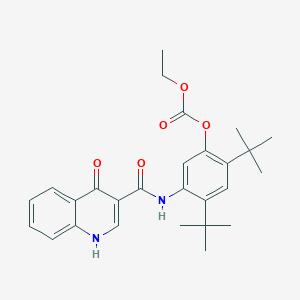

![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)
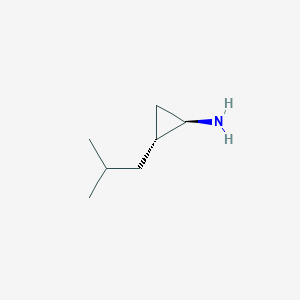

![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B13352251.png)
